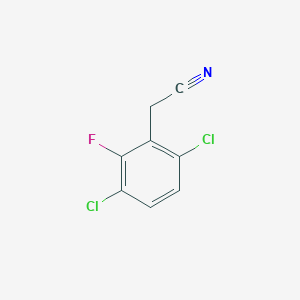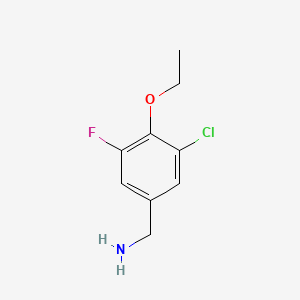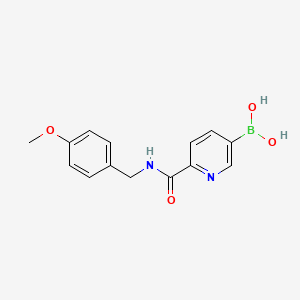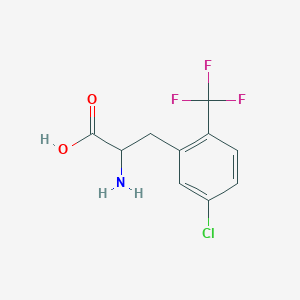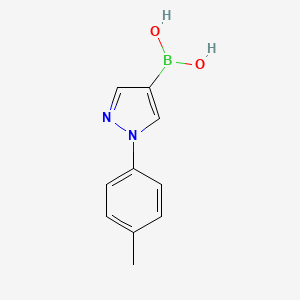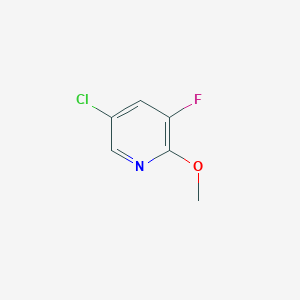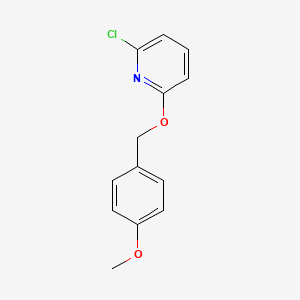![molecular formula C41H35ClN6O2 B1421321 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid CAS No. 947331-10-4](/img/structure/B1421321.png)
2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid
Overview
Description
This compound is a complex organic molecule with several functional groups, including an imidazole ring, a carboxylic acid group, and a tetrazole ring . It is related to the compound 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde .
Synthesis Analysis
The synthesis of related compounds involves the oxidation of 3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones with mercuric(II) acetate in polyethylene glycol (PEG-400), yielding the corresponding 2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones .Molecular Structure Analysis
The molecular structure of this compound includes several distinct functional groups. The 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid portion of the molecule contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . The biphenyl group provides structural rigidity, and the triphenylmethyl group is a common protecting group in organic synthesis .Chemical Reactions Analysis
The key step in the synthesis of related compounds is the oxidation of 3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones with mercuric(II) acetate in polyethylene glycol (PEG-400) .Scientific Research Applications
Angiotensin II Receptor Antagonist Properties
- Several studies have explored the role of 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid and its analogues in acting as angiotensin II receptor antagonists. For instance, Grange et al. (2007) reported the synthesis of selenofonsartan analogues of this compound, which demonstrated potent AT1 receptor antagonist properties, effectively blocking AT1 receptor-mediated responses [Grange et al., 2007].
Role in Hypertension Treatment
- Carini et al. (1991) and Wong et al. (1990) highlighted the importance of these compounds in treating hypertension. These compounds have shown to be effective in orally inducing an antihypertensive effect. The presence of a tetrazole ring was found to be most effective in this context [Carini et al., 1991; Wong et al., 1990].
Synthesis and Structural Analysis
- The synthesis and structural analysis of this compound and its derivatives have been a focus of several studies. For example, Fernández et al. (2002) conducted a study on Losartan potassium, a derivative of this compound, discussing its crystal structure and molecular interactions [Fernández et al., 2002].
Pharmacokinetics and Pharmacodynamics
- Wong et al. (1996) and Pediconi et al. (2005) provided insights into the pharmacokinetics and pharmacodynamics of EXP3174, an active metabolite of this compound, demonstrating its effectiveness as an angiotensin II receptor antagonist [Wong et al., 1996; Pediconi et al., 2005].
Alternative Synthesis Methods
- Studies have also explored alternative synthesis methods for these compounds. Ekhato and Huang (1994), for example, developed a sequence suitable for the preparation of an analog of this compound labeled with carbon-14 [Ekhato and Huang, 1994].
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35ClN6O2/c1-2-3-23-36-43-38(42)37(40(49)50)47(36)28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)39-44-45-46-48(39)41(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSLQVVTUMWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676186 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
CAS RN |
947331-10-4 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

